molecular formula C19H22N4O2 B11012128 N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide

Cat. No.: B11012128
M. Wt: 338.4 g/mol
InChI Key: XWIVNHDZRZCMPW-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazinecarboxamide core linked to a phenylpiperidine moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazinecarboxamide Core: The pyrazinecarboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with appropriate amines under dehydrating conditions.

    Introduction of the Phenylpiperidine Moiety: The phenylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where a phenylpiperidine derivative reacts with a suitable electrophile.

    Coupling Reaction: The final step involves coupling the pyrazinecarboxamide core with the phenylpiperidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide stands out due to its unique combination of a pyrazinecarboxamide core and a phenylpiperidine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N4O2/c24-18(6-9-22-19(25)17-14-20-10-11-21-17)23-12-7-16(8-13-23)15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,12-13H2,(H,22,25)

InChI Key

XWIVNHDZRZCMPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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